Ibezapolstat

Description

Properties

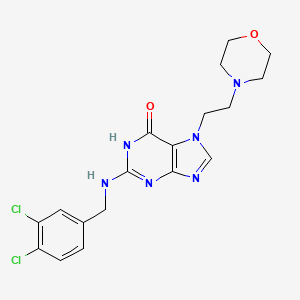

IUPAC Name |

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGSGBKTODESHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1275582-97-2 | |

| Record name | Ibezapolstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibezapolstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBEZAPOLSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ibezapolstat's Precision Strike: A Technical Guide to the Inhibition of DNA Polymerase IIIC in Clostridioides difficile

For Immediate Release

Staten Island, NY – Acurx Pharmaceuticals, Inc. (NASDAQ: ACXP), a clinical-stage biopharmaceutical company, presents this in-depth guide on the mechanism of action of its lead antibiotic candidate, Ibezapolstat, a first-in-class inhibitor of the essential bacterial enzyme DNA polymerase IIIC (Pol IIIC). This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of this compound's targeted activity against Clostridioides difficile, a leading cause of healthcare-associated infections.

Executive Summary

This compound represents a novel class of antibiotics, Gram-Positive Selective Spectrum (GPSS®), that targets Pol IIIC, an enzyme crucial for DNA replication in many Gram-positive bacteria, including the priority pathogen C. difficile.[1][2][3] Its unique mechanism of action, which involves competitive inhibition of the enzyme's substrate, deoxyguanosine triphosphate (dGTP), allows for potent bactericidal activity while exhibiting a narrow spectrum that spares many beneficial gut microorganisms.[1] This targeted approach not only effectively combats C. difficile infections but also holds the potential to reduce the likelihood of recurrence, a significant challenge with current standard-of-care treatments.[4][5] Clinical trials have demonstrated promising efficacy and a favorable safety profile, underscoring the potential of this compound as a transformative treatment for C. difficile infection (CDI).[2][6]

The Molecular Target: DNA Polymerase IIIC

DNA Polymerase IIIC, the catalytic subunit of the Pol III holoenzyme, is the primary replicative DNA polymerase in many low G+C Gram-positive bacteria.[2][3] This enzyme is essential for chromosomal DNA synthesis and, consequently, for bacterial viability.[7] Crucially, Pol IIIC is absent in Gram-negative bacteria and in the host, making it an ideal target for selective antibacterial therapy.[2] this compound was specifically designed to exploit the unique active site of Pol IIIC, distinguishing it from other antibiotic classes and minimizing the potential for cross-resistance.[3][7]

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of DNA polymerase IIIC.[1] Its molecular structure mimics that of deoxyguanosine triphosphate (dGTP), one of the four essential building blocks for DNA synthesis.[1] By binding to the dGTP-binding site within the Pol IIIC active site, this compound effectively blocks the incorporation of dGTP into the growing DNA strand, thereby halting DNA replication and leading to bacterial cell death.[1] This direct inhibition of a critical cellular process results in potent bactericidal activity against susceptible organisms.[3][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potent activity against C. difficile and favorable pharmacokinetic profile observed in clinical trials.

| Parameter | Value | Reference |

| Inhibition Constant (Ki) for C. difficile Pol IIIC | 0.325 µM | [3][9] |

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Clostridioides difficile | 0.25 - 8 | 2 | 4 | [2][9] |

| Trial Phase | Parameter | Value | Reference |

| Phase 2a | Clinical Cure Rate | 100% (10/10 patients) | [2] |

| Phase 2b | Clinical Cure Rate | 94% (15/16 patients) | [6] |

| Phase 2 (Pooled) | Clinical Cure Rate | 96% (25/26 patients) | [10] |

| Phase 2a | Mean Fecal Concentration (Day 8-10) | >1000 µg/g | [2] |

| Phase 2a | Plasma Concentration Range (2-4h post-dose) | 233 - 578 ng/mL | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.

DNA Polymerase IIIC Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of Pol IIIC. A non-radioactive, coupled-enzyme assay is a common method.[6]

Principle: The assay measures the production of pyrophosphate (PPi), a byproduct of DNA polymerization, through a series of enzymatic reactions that ultimately generate a detectable signal (e.g., luminescence or absorbance).

Materials:

-

Purified C. difficile DNA Polymerase IIIC

-

Activated calf thymus DNA (as template-primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

This compound (or other test compounds)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 30 mM NaCl, 0.1 mg/mL BSA, 10% glycerol)

-

PPi detection system (e.g., ATP sulfurylase and luciferase for luminescence)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, and dNTPs.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the reaction by adding the purified Pol IIIC enzyme to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

At specified time points, or as a continuous read, measure the signal generated by the PPi detection system.

-

Calculate the rate of PPi production for each this compound concentration.

-

Determine the IC₅₀ value by plotting the enzyme activity against the logarithm of the this compound concentration. The Ki can be subsequently determined using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.

Minimum Inhibitory Concentration (MIC) Testing for Anaerobic Bacteria

MIC testing determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For anaerobic organisms like C. difficile, specific methodologies are required.[4][11]

Principle: A standardized inoculum of the test organism is exposed to serial dilutions of the antibiotic in a suitable growth medium under anaerobic conditions. The MIC is the lowest concentration of the antibiotic at which no growth is observed.

Materials:

-

C. difficile isolates

-

This compound

-

Anaerobic growth medium (e.g., supplemented Brucella broth or agar)

-

Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)

-

96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)

-

0.5 McFarland turbidity standard

Procedure (Broth Microdilution):

-

Prepare serial twofold dilutions of this compound in anaerobic broth in a 96-well plate.

-

Prepare a standardized inoculum of C. difficile equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates under anaerobic conditions at 37°C for 48 hours.[12]

-

After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.[13][14]

Principle: A standardized bacterial inoculum is exposed to a constant concentration of the antibiotic. At various time points, aliquots are removed, and the number of viable bacteria (colony-forming units, CFU) is determined.

Materials:

-

C. difficile isolate

-

This compound at various concentrations (e.g., 2x, 4x, 8x MIC)

-

Anaerobic growth medium

-

Anaerobic incubation system

-

Sterile diluent (e.g., phosphate-buffered saline)

-

Agar plates for colony counting

Procedure:

-

Prepare a logarithmic-phase culture of C. difficile.

-

Inoculate tubes containing anaerobic broth with the bacterial culture to a starting density of approximately 10⁵-10⁶ CFU/mL.

-

Add this compound at the desired concentrations to the test tubes. Include a growth control tube without the antibiotic.

-

Incubate all tubes under anaerobic conditions at 37°C.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile diluent.

-

Plate the dilutions onto appropriate agar plates and incubate anaerobically until colonies are visible.

-

Count the colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Selective Spectrum and Microbiome Impact

A key advantage of this compound is its selective spectrum of activity. While highly potent against C. difficile, it spares many other important members of the gut microbiota.[3][15] The DNA polymerase IIIC enzyme is predominantly found in bacteria belonging to the Firmicutes phylum (low G+C Gram-positives).[2] It is absent in Gram-negative bacteria (e.g., Bacteroidetes) and Actinobacteria, which are major components of a healthy gut microbiome.[2] Clinical studies have shown that treatment with this compound is associated with a preservation or even an increase in the diversity of the gut microbiota, in contrast to broad-spectrum antibiotics that can lead to dysbiosis.[2][4] This microbiome-sparing effect is believed to contribute to the low rates of CDI recurrence observed in clinical trials.[4][5]

Conclusion

This compound's targeted inhibition of DNA polymerase IIIC represents a significant advancement in the development of antibiotics for C. difficile infection. Its novel mechanism of action, potent bactericidal activity, and favorable microbiome-sparing profile position it as a promising new therapeutic option. The data presented in this guide underscore the strong scientific foundation for the continued clinical development of this compound and its potential to address the unmet medical needs of patients with CDI. Acurx Pharmaceuticals is committed to advancing this innovative therapy through late-stage clinical trials with the goal of bringing a much-needed new treatment to patients.[10][16]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of this compound in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. 2.4.3. Time-Killing Kinetic Study [bio-protocol.org]

- 6. Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Acurx Announces New Data on its DNA pol IIIC Inhibitor Antibiotics Demonstrating a Potential Class Effect of Gut Microbiome Selectivity Presented at IDWeek 2025 Scientific Conference :: Acurx Pharmaceuticals, Inc. (ACXP) [ir.acurxpharma.com]

- 11. Comparison of Clostridium difficile minimum inhibitory concentrations obtained using agar dilution vs broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. actascientific.com [actascientific.com]

- 15. 521. Investigating the Gram-Positive Selective Spectrum of this compound, a First-in-Class DNA Polymerase IIIC (Pol IIIC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acurx Announces New Data on its DNA pol IIIC Inhibitor Antibiotics Demonstrating a Potential Class Effect of Gut Microbiome Selectivity Presented at IDWeek 2025 Scientific Conference [prnewswire.com]

Ibezapolstat: A Technical Deep Dive into its Discovery and Development

Staten Island, NY & Houston, TX – Ibezapolstat, a first-in-class antibiotic, is a promising new agent in the fight against Clostridioides difficile infection (CDI), a leading cause of healthcare-associated diarrhea.[1][2] Developed by Acurx Pharmaceuticals, this novel drug candidate targets a unique bacterial enzyme, DNA polymerase IIIC (Pol IIIC), setting it apart from existing therapies and offering hope against multidrug-resistant strains.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

This compound (formerly ACX-362E) was originally discovered by GLSynthesis, Inc. and later acquired by Acurx Pharmaceuticals in February 2018 to advance its development.[5][6] The compound emerged from research into inhibitors of bacterial DNA polymerase IIIC, an enzyme essential for DNA replication in many Gram-positive bacteria, including C. difficile, but absent in human cells.[7][8] This selective targeting forms the basis of this compound's narrow-spectrum activity, a desirable trait for an antibiotic intended to treat CDI while preserving the gut microbiome.[8][9]

Mechanism of Action: Targeting a Novel Bacterial Pathway

This compound functions by inhibiting the bacterial DNA polymerase IIIC enzyme.[3] This enzyme is critical for the replication of the bacterial chromosome. By binding to Pol IIIC, this compound prevents the synthesis of new DNA, ultimately leading to bacterial cell death.[9] This distinct mechanism of action is a key advantage, as it is not susceptible to existing resistance mechanisms that affect other classes of antibiotics.[3]

The following diagram illustrates the signaling pathway of this compound's mechanism of action:

Preclinical Efficacy and Safety

Preclinical studies demonstrated the potent and selective activity of this compound against C. difficile. In vitro studies established its minimum inhibitory concentration (MIC) values and its inhibitory constant (Ki) against the target enzyme.[10][11]

Table 1: In Vitro Activity of this compound against C. difficile

| Parameter | Value | Reference(s) |

| MIC50 | 2-4 µg/mL | [10][12][13] |

| MIC90 | 4-8 µg/mL | [12][13][14] |

| Ki (for DNA Pol IIIC) | 0.325 µM | [3][11] |

In vivo studies using the hamster model of CDI confirmed the efficacy of this compound in treating the infection and preventing recurrence.[1][7] These studies also established a favorable safety profile, with minimal systemic absorption and high concentrations of the drug in the colon, the site of infection.[3][15] Toxicology studies in animal models revealed no obvious toxicity at doses as high as 1000 mg/kg of body weight.[3]

Clinical Development

The clinical development of this compound has progressed through Phase 1, Phase 2a, and Phase 2b trials, consistently demonstrating its safety, tolerability, and efficacy in both healthy volunteers and patients with CDI.

Phase 1: Safety and Pharmacokinetics in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 study involving 62 healthy subjects established the safety and tolerability of this compound.[5][15] The study found that the drug has minimal systemic absorption, with plasma concentrations generally below 1 µg/mL.[15] Conversely, high fecal concentrations of the drug were observed, reaching up to 2000 µg/g of stool.[15] A key finding from this phase was the significantly more favorable effect of this compound on the gut microbiome compared to oral vancomycin, with less disruption of beneficial microbiota.[5]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase 1)

| Parameter | Finding | Reference(s) |

| Systemic Absorption | Minimal | [15] |

| Peak Plasma Concentration | Generally < 1 µg/mL | [15] |

| Fecal Concentration | Up to 2000 µg/g of stool | [15] |

Phase 2a: Efficacy and Safety in CDI Patients (Open-Label)

The Phase 2a open-label, single-arm study enrolled 10 patients with CDI who received 450 mg of this compound orally twice daily for 10 days.[1][16] The trial was terminated early due to compelling efficacy and safety data.[16] The results were highly encouraging, with a 100% clinical cure rate at the end of treatment and a 100% sustained clinical cure rate with no recurrence of CDI at the 28-day follow-up.[1][16] The study also confirmed the favorable pharmacokinetic profile seen in Phase 1, with high fecal and low plasma concentrations of the drug.[1] Furthermore, this compound demonstrated a positive impact on the gut microbiome, with an increase in beneficial bacteria and a favorable shift in bile acid metabolism, which is believed to contribute to the prevention of CDI recurrence.[1][17]

Phase 2b: Comparative Efficacy and Safety (Randomized, Double-Blind)

The Phase 2b trial was a randomized, double-blind, active-controlled study comparing this compound (450 mg twice daily) to the standard-of-care, oral vancomycin (125 mg every 6 hours), in 32 patients with CDI for 10 days.[18][19] The trial was also discontinued early due to its success.[20]

The results demonstrated high rates of clinical cure for this compound, comparable to vancomycin.[18][19] Notably, this compound showed a superior profile in preventing CDI recurrence.[20][21] In the combined Phase 2a and 2b trials, 100% of patients who achieved clinical cure with this compound remained free of recurrence at the one-month follow-up, compared to 86% for the vancomycin group.[18][21] this compound was well-tolerated with no serious adverse events reported.[18] Microbiome analysis from the Phase 2b trial further supported the findings from earlier phases, showing that this compound, unlike vancomycin, preserved and promoted the regrowth of key beneficial gut bacteria.[22]

Table 3: Clinical Efficacy of this compound in Phase 2 Trials

| Endpoint | Phase 2a (n=10) | Phase 2b (this compound arm, n=16) | Combined Phase 2 (this compound) | Combined Phase 2 (Vancomycin) | Reference(s) |

| Initial Clinical Cure Rate | 100% | 94% | 96% (25/26) | 100% (14/14) | [1][18][19][21] |

| Sustained Clinical Cure Rate (no recurrence at ~1 month) | 100% | 100% | 100% (25/25) | 86% (12/14) | [1][18][21] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the development of this compound.

DNA Polymerase IIIC Inhibition Assay

The inhibitory activity of this compound against DNA polymerase IIIC was determined using an enzymatic assay. While the specific proprietary details of the assay used for this compound are not publicly available, a general protocol for such an assay involves:

-

Enzyme Purification: Recombinant C. difficile DNA polymerase IIIC is expressed and purified.

-

Reaction Mixture: A reaction buffer is prepared containing the purified enzyme, a DNA template-primer, and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is typically radiolabeled or fluorescently tagged.

-

Inhibitor Addition: Varying concentrations of the test compound (this compound) are added to the reaction mixtures.

-

Incubation: The reactions are incubated at an optimal temperature to allow for DNA synthesis.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be done through methods such as scintillation counting for radiolabeled dNTPs or fluorescence detection.

-

Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated. The inhibitory constant (Ki) is then determined from the IC50 value using kinetic models.

The following diagram provides a conceptual workflow for the DNA Polymerase IIIC Inhibition Assay:

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound against various C. difficile isolates were determined using the agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.

-

Antibiotic Dilution Series: A series of agar plates containing twofold dilutions of this compound are prepared.

-

Inoculum Preparation: C. difficile isolates are grown in an anaerobic environment, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates.

-

Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Time-Kill Kinetic Assay

Time-kill assays were performed to assess the bactericidal activity of this compound against C. difficile.

-

Inoculum Preparation: An overnight culture of C. difficile is diluted in a suitable broth medium to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Antibiotic Addition: this compound is added to the bacterial suspensions at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated anaerobically at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Hamster Model of C. difficile Infection

The Golden Syrian hamster is a well-established animal model for CDI. The general protocol involves:

-

Antibiotic Pre-treatment: Hamsters are treated with an antibiotic, such as clindamycin, to disrupt their native gut microbiota and make them susceptible to C. difficile colonization.

-

Infection: The animals are then challenged with a known number of C. difficile spores or vegetative cells via oral gavage.

-

Treatment: A specified period after infection, treatment with this compound, a comparator drug (e.g., vancomycin), or a placebo is initiated. The treatment is typically administered orally for a defined duration.

-

Monitoring: The animals are monitored daily for clinical signs of CDI, such as diarrhea, weight loss, and mortality.

-

Endpoint Analysis: At the end of the study, various endpoints are assessed, including survival rates, severity of clinical signs, and the concentration of C. difficile and its toxins in the cecal contents. Histopathological examination of the cecum and colon may also be performed to assess tissue damage.

The following diagram outlines the logical flow of the hamster model for CDI:

References

- 1. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of this compound in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Antibiotic to Fight Superbug C. Diff Proves Effective in Clinical Trial | University of Houston [uh.edu]

- 3. Portico [access.portico.org]

- 4. Antibacterial activity of this compound against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acurx Receives USAN Approval of Non-proprietary Name this compound for Its Phase 2 Novel, First-in-Class Antibiotic for C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 6. This compound - Acurx Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Acurx Announces this compound Scientific Poster and Update on its Pol IIIC Pipeline Presented at ECCMID 2023 Scientific Conference :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 9. Acurx Announces New Data on its DNA pol IIIC Inhibitor Antibiotics Demonstrating a Potential Class Effect of Gut Microbiome Selectivity Presented at IDWeek 2025 Scientific Conference [prnewswire.com]

- 10. In vitro activity of the novel antibacterial agent this compound (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metronidazole, vancomycin, fidaxomicin, ridinilazole and this compound, - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of this compound against antimicrobial-resistant clinical strains of Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of this compound administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acurx Announces New Microbiome Data from Its Phase 2a Clinical Trial of this compound for CDI at the 9th International C. diff. Conference [prnewswire.com]

- 17. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating this compound's Gut Microbiome Effects from Other Anti-CDI Antibiotics :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 18. Acurx Announces Publication in Lancet Microbe of Phase 2b Clinical Trial Data for this compound in CDI :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 19. Efficacy, safety, pharmacokinetics, and associated microbiome changes of this compound compared with vancomycin in adults with Clostridioides difficile infection: a phase 2b, randomised, double-blind, active-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Shows Promising Cure Rates in Phase 2b CDI Trial [synapse.patsnap.com]

- 21. Acurx Announces Positive Phase 2b Results Showing 100% of Patients Who Had Clinical Cure with this compound Also Had Sustained Clinical Cure :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 22. Acurx announces results from this compound Phase 2b clinical trial - TipRanks.com [tipranks.com]

An In-Depth Technical Guide to the In Vitro Activity of Ibezapolstat Against Clostridioides difficile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Ibezapolstat, a first-in-class DNA polymerase IIIC inhibitor, against Clostridioides difficile. The document synthesizes key quantitative data, details experimental methodologies, and illustrates crucial pathways and workflows to support research and development efforts in the field of infectious diseases.

Introduction: A Novel Mechanism for a Persistent Threat

Clostridioides difficile infection (CDI) remains a leading cause of healthcare-associated infectious diarrhea, with significant morbidity and mortality.[1][2] The emergence of strains with reduced susceptibility to standard therapies like vancomycin and fidaxomicin underscores the urgent need for new antimicrobial agents.[1][3][4]

This compound (formerly ACX-362E) is a novel, orally administered antibacterial agent specifically designed for the treatment of CDI.[5][6] It represents a unique class of antimicrobials that selectively inhibit the bacterial DNA polymerase IIIC (Pol IIIC) enzyme.[6][7] This enzyme is essential for DNA replication in certain Gram-positive bacteria with low G+C content, including C. difficile, but is absent in key components of the healthy human gut microbiota, such as Bacteroidetes and Actinobacteria.[7][8] This targeted mechanism of action suggests a potent bactericidal effect against C. difficile while minimizing the collateral damage to the gut microbiome that often leads to recurrent infections.[9][10][11][12][13]

Mechanism of Action: Selective Inhibition of DNA Replication

This compound's primary mode of action is the targeted inhibition of the DNA polymerase IIIC enzyme, a critical component of the bacterial replisome responsible for DNA synthesis.[1][14] By binding to and inhibiting Pol IIIC, this compound effectively halts bacterial DNA replication, leading to cell death.[6][15] This targeted approach is highly selective for bacteria within the Bacillota phylum (formerly Firmicutes).[1][16] Consequently, this compound demonstrates potent activity against C. difficile while sparing many beneficial commensal bacteria that are crucial for maintaining colonization resistance against CDI.[11][13][16]

Caption: this compound inhibits the DNA Polymerase IIIC enzyme in C. difficile, blocking DNA replication.

Quantitative Assessment of In Vitro Activity

The efficacy of this compound has been quantified against a large collection of clinical C. difficile isolates, including strains with reduced susceptibility to other antibiotics.

MIC values indicate the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. Studies consistently demonstrate this compound's potent activity against C. difficile.

Table 1: Comparative MIC Values (µg/mL) of this compound and Other Antibiotics against C. difficile

| Antibiotic | Number of Isolates | MIC₅₀ | MIC₉₀ | MIC Range | Reference(s) |

| This compound | 104 | 2 | 4 | - | [5] |

| This compound | 100 | 4 | 8 | - | [3] |

| This compound | 313 | 4 | 4 | - | [17] |

| Vancomycin | 104 | 1 | 4 | - | [5] |

| Vancomycin | 100 | 2 | 4 | - | [3] |

| Fidaxomicin | 104 | 0.5 | 2 | - | [5] |

| Fidaxomicin | 100 | 0.5 | 1 | - | [3] |

| Metronidazole | 104 | 0.5 | 4 | - | [5] |

| Metronidazole | 100 | 0.25 | 4 | - | [3] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Importantly, this compound's MIC values do not appear to be affected by non-susceptibility to other antibiotic classes.[3][4]

This compound exhibits bactericidal activity, meaning it actively kills the bacteria rather than just inhibiting growth. This is demonstrated by determining the MBC and through time-kill kinetic assays.

Table 2: Bactericidal Activity of this compound against Specific C. difficile Strains

| Strain (Ribotype) | This compound MIC (mg/L) | This compound MBC (mg/L) | MBC/MIC Ratio | Reference(s) |

| BAA-1382 (012) | 1 | 2 - 4 | 2 - 4 | [18] |

| BAA-1875 (078) | 1 | 2 - >8 | 2 - >8 | [18] |

An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.

Time-kill assays confirm this bactericidal effect. Against various strains, including those non-susceptible to vancomycin or fidaxomicin, this compound demonstrated sustained killing activity, often achieving a ≥3-log₁₀ reduction in bacterial viability within 24 hours.[1][3][19] For instance, against certain strains, bactericidal activity was observed at concentrations of 16x and 32x the MIC at 24 and 48 hours.[14][18]

Activity Against Multidrug-Resistant (MDR) Strains

A critical advantage of this compound is its potent activity against C. difficile strains that exhibit resistance to other antibiotics. A study evaluating 100 clinical strains, of which 59 had reduced susceptibility to metronidazole, vancomycin, or fidaxomicin, found that this compound's MIC values were not significantly different based on the resistance profile of the strains.[1][3][4] This suggests that this compound's unique mechanism of action bypasses existing resistance mechanisms.[14]

Microscopy studies have shown that exposure to sub-MIC concentrations of this compound leads to increased cell lengthening and cellular damage in multidrug-resistant strains, further demonstrating its potent antibacterial effect.[3][4]

Impact on the Gut Microbiome and Bile Acid Metabolism

While this guide focuses on in vitro activity, it is crucial to note the downstream implications of this compound's selectivity. By preserving key gut microbiota, this compound treatment supports the restoration of a healthy microbiome.[6][20] This is critical because a healthy microbiome metabolizes primary bile acids into secondary bile acids.[9][10][11][12][13] Secondary bile acids are known to inhibit the germination of C. difficile spores, which is the primary cause of recurrent CDI.[9][10][11][12][13] Clinical and non-clinical studies have shown that this compound treatment is associated with a favorable increase in the ratio of secondary-to-primary bile acids, which is believed to contribute to its low recurrence rates.[2][9][10][11][12][13]

Experimental Protocols

The following sections detail the standard methodologies used to evaluate the in vitro activity of this compound.

The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against anaerobic bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

References

- 1. Antibacterial activity of this compound against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acurx Announces Publication in Lancet Microbe of Phase 2b Clinical Trial Data for this compound in CDI :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 3. Antibacterial activity of this compound against antimicrobial-resistant clinical strains of Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of this compound against antimicrobial-resistant clinical strains of <i>Clostridioides difficile</i> [scite.ai]

- 5. In vitro activity of the novel antibacterial agent this compound (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. academic.oup.com [academic.oup.com]

- 8. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of this compound administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acurx Receives Positive Regulatory Guidance from EMA for this compound Phase 3 Program for C. Difficile Infection (CDI) :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 10. Acurx Announces Results of Its Pioneering Research with this compound in Collaboration with Leiden University Medical Center at the Premier International C. difficile Symposium [prnewswire.com]

- 11. Acurx Updates Phase 3 Readiness for this compound in C. difficile Infection Based on Recent FDA and EMA Communications :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 12. Acurx Announces Positive Top-Line this compound Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 13. Acurx Announces Positive Top-Line this compound Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [ir.acurxpharma.com]

- 14. Portico [access.portico.org]

- 15. Innovative Approaches to Combat C. difficile: The Rise of this compound - Be part of the knowledge - ReachMD [reachmd.com]

- 16. Acurx Announces Publication of Positive Results from an In-Silico Study Predicting the Microbiome-Restorative Potential of this compound in the Treatment of CDI [prnewswire.com]

- 17. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metronidazole, vancomycin, fidaxomicin, ridinilazole and this compound, - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 20. Acurx Pharmaceuticals Announces Presentation of this compound Phase 2 Clinical Trial Results for CDI at Scientific Conference [prnewswire.com]

Ibezapolstat Resistance Mechanisms in Clostridioides difficile: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ibezapolstat is a first-in-class antibiotic targeting DNA polymerase IIIC (PolC) for the treatment of Clostridioides difficile infection (CDI). Its novel mechanism of action and narrow spectrum of activity make it a promising therapeutic agent. As with any antimicrobial, the potential for resistance development is a critical consideration. This technical guide provides an in-depth overview of the potential mechanisms of resistance to this compound in C. difficile, based on its molecular target and established principles of antibiotic resistance. It is important to note that as of the date of this document, clinically significant resistance to this compound in C. difficile has not been reported. The information presented herein is based on the drug's mechanism of action and in silico analyses.

Introduction to this compound and its Mechanism of Action

This compound is a novel, orally administered antibiotic that selectively inhibits the DNA polymerase IIIC (PolC) enzyme in certain Gram-positive bacteria, including C. difficile.[1][2] PolC is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.[1] This enzyme is absent in Gram-negative bacteria and human cells, contributing to the narrow spectrum of this compound and the preservation of the broader gut microbiota.[3][4] The unique target of this compound means there is no cross-resistance with existing antibiotic classes.[5] Clinical trials have demonstrated high cure rates and a favorable safety profile for this compound in treating CDI.[1][4]

Core Resistance Mechanisms: A Theoretical Framework

While clinical resistance has not been observed, understanding potential resistance mechanisms is crucial for the long-term stewardship of this novel antibiotic. The primary anticipated mechanism of resistance is through modification of the drug's target, the PolC enzyme.

The most probable mechanism for the development of resistance to this compound is the acquisition of mutations in the polC gene, which encodes the DNA polymerase IIIC enzyme. These mutations would likely alter the amino acid sequence of the PolC protein, leading to reduced binding affinity of this compound to its target.

In silico studies have begun to explore the interaction between this compound and the C. difficile PolC enzyme. These models predict that specific amino acid residues within the PolC binding pocket are critical for the binding of this compound. For instance, research has identified key interactions, including two lysine "gates" (CdiPolCLys1148 and CdiPolCLys1327), an "anchoring" interaction (CdiPolCThr1331), and a set of "sensitizer" residues (CdiPolCThr1291 and CdiPolCLys1292), that are crucial for the prolonged inhibition of a catalytic residue (CdiPolCAsp1090).[6] Mutations in the residues that form these interaction points could sterically hinder or electronically repel the drug, thereby reducing its inhibitory effect and conferring a resistant phenotype.

While not observed for this compound in C. difficile, a study on a predecessor compound, 6-(p-hydroxyphenylazo)-uracil (HPUra), in Bacillus subtilis identified that a single amino acid change near the enzyme's active site conferred resistance.[3][7] This provides a strong proof-of-concept for target-based resistance to this class of inhibitors.

While less likely to be the primary mechanism, other established pathways for antibiotic resistance could theoretically contribute to reduced susceptibility to this compound:

-

Active Efflux: Overexpression of multidrug efflux pumps could potentially transport this compound out of the bacterial cell, reducing its intracellular concentration below the therapeutic threshold. This would require an existing or mutated efflux pump capable of recognizing this compound as a substrate.

-

Reduced Drug Permeability: Alterations to the C. difficile cell envelope that decrease the permeability to this compound could also contribute to resistance by limiting the drug's access to its intracellular target.

-

Enzymatic Inactivation: Although there is no evidence for this, bacteria can evolve enzymes that chemically modify and inactivate antibiotics. The emergence of such an enzyme targeting this compound is a theoretical possibility.

Quantitative Data on this compound Activity

Currently, there is no published data on this compound-resistant strains of C. difficile. However, extensive in vitro susceptibility testing has been performed on clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against a large collection of C. difficile isolates, including those with reduced susceptibility to other antibiotics. This data demonstrates the potent activity of this compound and the lack of cross-resistance.

Table 1: In Vitro Activity of this compound and Comparator Agents Against Clostridioides difficile

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

|---|---|---|---|

| This compound | 4 | 8 | Not specified |

| Vancomycin | 2 | 4 | Not specified |

| Fidaxomicin | 0.5 | 1 | Not specified |

| Metronidazole | 0.25 | 4 | Not specified |

Data sourced from a study of 100 clinical C. difficile isolates.[8][9]

The MIC50 and MIC90 values for this compound were not affected by non-susceptibility to other classes of antibiotics, highlighting its distinct mechanism of action.[10][11]

Experimental Protocols for Investigating this compound Resistance

The following section outlines a theoretical experimental workflow for the in vitro evolution and characterization of this compound resistance in C. difficile.

-

Serial Passage:

-

Prepare a series of anaerobic culture tubes with increasing concentrations of this compound in supplemented Brucella broth.

-

Inoculate the tube with the lowest concentration of this compound with a susceptible strain of C. difficile (e.g., ATCC BAA-1382).

-

Incubate under anaerobic conditions at 37°C for 48-72 hours.

-

Transfer an aliquot of the culture from the highest concentration tube showing growth to a new series of tubes with fresh medium and this compound.

-

Repeat this process for multiple passages, gradually exposing the bacterial population to higher concentrations of the drug to select for resistant mutants.

-

-

MIC Determination:

-

Isolate single colonies from the final passage on supplemented Brucella agar.

-

Determine the MIC of this compound for each isolate using broth microdilution or agar dilution methods according to CLSI guidelines to confirm the resistant phenotype.

-

-

Whole-Genome Sequencing (WGS):

-

Extract genomic DNA from the resistant isolates and the parental susceptible strain.

-

Perform WGS using a platform such as Illumina.

-

Compare the genome sequences of the resistant isolates to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Pay close attention to the polC gene and genes encoding potential efflux pumps or cell envelope proteins.

-

-

Confirmation of Causal Mutations:

-

To confirm that a mutation in polC is responsible for resistance, the mutated gene can be cloned into an expression vector and introduced into a susceptible C. difficile strain.

-

The MIC of this compound for the transformed strain is then determined. An increase in MIC compared to the wild-type control would confirm the role of the mutation in conferring resistance.

-

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of C. difficile infection due to its novel mechanism of action and favorable microbiome-sparing effects. While there are currently no reports of clinical resistance to this compound, the principles of antimicrobial resistance suggest that target site modification via mutations in the polC gene is the most likely pathway for resistance to emerge. Continuous surveillance and in vitro studies are essential to monitor for any changes in the susceptibility of C. difficile to this important new therapeutic agent. The experimental frameworks outlined in this guide provide a roadmap for future research into the potential for this compound resistance, which will be critical for ensuring its long-term efficacy.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Innovative Approaches to Combat C. difficile: The Rise of this compound - Be part of the knowledge - ReachMD [reachmd.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of this compound in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acurx Announces this compound Scientific Poster and Update on its Pol IIIC Pipeline Presented at ECCMID 2023 Scientific Conference :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]

- 6. The microbiome-restorative potential of this compound for the treatment of Clostridioides difficile infection is predicted through variant PolC-type DNA polymerase III in Lachnospiraceae and Oscillospiraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metronidazole, vancomycin, fidaxomicin, ridinilazole and this compound, - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acurx Announces Results of Its Pioneering Research with this compound in Collaboration with Leiden University Medical Center at the Premier International C. difficile Symposium [prnewswire.com]

- 10. Antibacterial activity of this compound against antimicrobial-resistant clinical strains of Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Ibezapolstat: A Technical Deep Dive into Preclinical Studies for Clostridioides difficile Infection

Staten Island, NY – Ibezapolstat, a first-in-class DNA polymerase IIIC (Pol IIIC) inhibitor, is a novel antibiotic under development by Acurx Pharmaceuticals for the treatment of Clostridioides difficile infection (CDI). Its unique mechanism of action, targeting an enzyme essential for bacterial DNA replication in low G+C Gram-positive bacteria, offers a promising new approach to combatting this urgent public health threat. This technical guide provides an in-depth overview of the preclinical data that form the foundation of this compound's clinical development, tailored for researchers, scientists, and drug development professionals.

Core Efficacy Data: In Vitro and In Vivo Studies

This compound has demonstrated potent activity against a wide range of C. difficile isolates, including multidrug-resistant strains. Preclinical studies in established animal models of CDI have further underscored its potential as an effective treatment.

In Vitro Susceptibility Testing

The in vitro activity of this compound has been evaluated against numerous clinical isolates of C. difficile, including strains with reduced susceptibility to standard-of-care antibiotics such as metronidazole, vancomycin, and fidaxomicin.

Table 1: In Vitro Activity of this compound and Comparator Antibiotics Against C. difficile

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| This compound | 2 - 4 | 4 - 8 | 1 - 8 |

| Vancomycin | 1 - 2 | 4 | 0.5 - 4 |

| Metronidazole | 0.5 | 4 | 0.25 - 16 |

| Fidaxomicin | 0.5 | 1 - 2 | 0.015 - 2 |

Data compiled from multiple studies against diverse C. difficile isolates.[1][2]

Animal Model of C. difficile Associated Disease (CDAD)

The efficacy of this compound has been demonstrated in the hamster model of CDI, a well-established preclinical model for evaluating potential CDI therapeutics.

Table 2: Efficacy of this compound in the Hamster Model of CDI

| Treatment Group | Dosage | Duration | Outcome |

| This compound | 50 mg/kg, twice daily | 3 days | Complete protection from C. difficile-associated disease for up to 5 days.[3] |

| This compound | 50 mg/kg, twice daily | 7 days | Reduced recurrence rate by 40%.[4] |

| This compound | 50 mg/kg, twice daily | 14 days | No recurrence observed during the 34-day observation period.[4] |

Mechanism of Action: Targeting DNA Polymerase IIIC

This compound's novel mechanism of action centers on the specific inhibition of DNA polymerase IIIC (Pol IIIC), a critical enzyme for DNA replication in a subset of Gram-positive bacteria, including C. difficile.[4] This targeted approach spares many other commensal gut bacteria, which is a significant advantage in preventing CDI recurrence. The molecule contains a guanine-like component that base-pairs with cytosine in the DNA template strand.[5] The remainder of the this compound molecule then interacts with the deoxynucleoside triphosphate (dNTP) binding site, effectively locking the polymerase in an inactive state and halting DNA replication.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Susceptibility Testing: Agar Dilution

The minimum inhibitory concentration (MIC) of this compound against C. difficile isolates is determined using the agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and autoclaved.

-

Antibiotic Incorporation: Serial twofold dilutions of this compound and comparator agents are prepared and added to the molten agar at 48-50°C.

-

Inoculum Preparation: C. difficile isolates are grown in an anaerobic chamber on supplemented Brucella agar for 24-48 hours. Colonies are suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The standardized bacterial suspensions are applied to the surface of the antibiotic-containing agar plates using a multipoint inoculator.

-

Incubation: Plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Time-Kill Kinetic Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time.

-

Inoculum Preparation: An overnight culture of C. difficile is diluted in pre-reduced supplemented Brucella broth to a starting concentration of approximately 5 x 105 CFU/mL.

-

Antibiotic Exposure: this compound and comparator agents are added to the bacterial suspensions at concentrations corresponding to multiples of their MIC (e.g., 2x, 4x, 8x MIC). A growth control without antibiotic is included.

-

Incubation and Sampling: The cultures are incubated anaerobically at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Viable Cell Counting: The samples are serially diluted in pre-reduced broth and plated on supplemented Brucella agar.

-

Data Analysis: The number of viable colonies (CFU/mL) is determined after 48 hours of anaerobic incubation. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[6]

Hamster Model of Clostridioides difficile Infection

This in vivo model is used to evaluate the efficacy of this compound in a living organism.

Humanized Mouse Model of Gut Microbiome Disruption

This model assesses the impact of this compound on a human-derived gut microbiome.[7][8]

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies in the hamster model revealed that this compound is minimally absorbed systemically, leading to high concentrations in the colon, the site of infection.[1] This favorable pharmacokinetic profile minimizes the potential for systemic side effects. Preclinical safety testing has demonstrated a favorable safety profile, which supported its progression into clinical trials.[9]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical and Phase 1 Studies

| Parameter | Animal Model (Hamster) | Healthy Human Volunteers (Phase 1) |

| Systemic Absorption | Minimal | Minimal |

| Plasma Concentration | Low | Majority < 1 µg/mL |

| Fecal Concentration | High | > 2000 µg/g of stool by Day 2 |

Data from preclinical hamster studies and Phase 1 clinical trials in healthy volunteers.[1][10]

Conclusion

The preclinical data for this compound strongly support its continued development as a novel treatment for Clostridioides difficile infection. Its potent in vitro activity, efficacy in animal models, unique mechanism of action that spares the gut microbiome, and favorable pharmacokinetic and safety profile highlight its potential to address the unmet medical needs of patients with CDI. These foundational studies have paved the way for the ongoing clinical evaluation of this compound.

References

- 1. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of this compound in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of the novel antibacterial agent this compound (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Portico [access.portico.org]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial activity of this compound against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The impact of this compound and other Clostridioides difficile infection-relevant antibiotics on the microbiome of humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The impact of this compound and other Clostridioides difficile infection-relevant antibiotics on the microbiome of humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of this compound administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of this compound administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Ibezapolstat Antimicrobial Susceptibility Testing Protocols for Clostridioides difficile

Introduction

Ibezapolstat (formerly ACX-362E) is a first-in-class, narrow-spectrum antibacterial agent under development for the treatment of Clostridioides difficile infection (CDI)[1][2]. Its novel mechanism of action involves the inhibition of bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in low G+C content Gram-positive bacteria, including C. difficile[3][4][5]. This unique target is absent in Gram-negative bacteria and host microbiota, allowing this compound to selectively act against C. difficile while minimizing disruption to the healthy gut microbiome[2][3][6]. The determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in vitro potency of this compound against clinical isolates of C. difficile. These protocols, aligned with the Clinical and Laboratory Standards Institute (CLSI) guidelines for anaerobic bacteria, provide standardized methods for assessing its activity[7][8].

Quantitative Data Summary

The in vitro activity of this compound has been evaluated against large panels of clinical C. difficile isolates, including multidrug-resistant strains. The MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, are summarized below alongside common comparator agents.

| Antimicrobial Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| This compound | 2 - 4 | 4 - 8 | [1][8] |

| Vancomycin | 1 - 2 | 4 | [1][8] |

| Fidaxomicin | 0.5 | 1 - 2 | [1][8] |

| Metronidazole | 0.25 - 0.5 | 2 - 4 | [1][8] |

Experimental Protocols

The reference standard method for determining the MIC of antimicrobial agents against anaerobic bacteria, including C. difficile, is the agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M11[7][9][10].

Agar Dilution MIC Testing Protocol

This method is considered the gold standard for susceptibility testing of anaerobic bacteria and is well-suited for research and surveillance studies[7][10]. The following protocol is based on CLSI M11 guidelines and methodologies used in this compound studies[8].

1. Media Preparation:

-

Prepare Brucella agar supplemented with hemin (5 µg/mL), vitamin K₁ (10 µg/mL), and 5% (v/v) laked sheep blood[8].

-

Autoclave the basal medium and cool to 50°C in a water bath. Add the supplements and the antimicrobial agent.

-

Prepare a series of agar plates containing two-fold serial dilutions of this compound. A growth control plate containing no antibiotic must also be prepared.

-

Pour the agar into petri dishes and allow them to solidify.

2. Inoculum Preparation:

-

Grow C. difficile isolates on a suitable agar medium (e.g., Brucella agar) in an anaerobic environment for 24-48 hours.

-

Harvest several colonies and suspend them in a suitable broth (e.g., pre-reduced Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension to achieve a final concentration of approximately 10⁵-10⁶ colony-forming units (CFU) per spot on the agar plate[8].

3. Inoculation:

-

Using an inoculum-replicating apparatus (e.g., a Steers replicator), spot the prepared bacterial suspension onto the surface of the antibiotic-containing and growth-control agar plates.

-

Allow the inoculated spots to dry completely before inverting the plates for incubation.

4. Incubation:

-

Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

5. Result Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, or allows for only a faint haze or a single colony.

-

Examine the growth control plate to ensure the viability of the test isolates. Quality control strains with known MIC values should be included in each run to ensure the accuracy of the results[7].

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for agar dilution MIC testing and the mechanism of action of this compound.

Caption: Workflow for this compound Agar Dilution MIC Testing.

Caption: Mechanism of Action of this compound in C. difficile.

References

- 1. In vitro activity of the novel antibacterial agent this compound (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. academic.oup.com [academic.oup.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Innovative Approaches to Combat C. difficile: The Rise of this compound - Be part of the knowledge - ReachMD [reachmd.com]

- 6. login.medscape.com [login.medscape.com]

- 7. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 8. Antibacterial activity of this compound against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Application Notes and Protocols for Evaluating Ibezapolstat Activity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of Ibezapolstat, a novel, first-in-class antibiotic that selectively inhibits bacterial DNA polymerase IIIC.[1][2][3] this compound is currently in clinical development for the treatment of Clostridioides difficile infection (CDI).[2][3][4] Its unique mechanism of action targets low G+C content Gram-positive bacteria, including C. difficile, while sparing many beneficial gut bacteria.[3][5]

This document outlines detailed protocols for key in vitro assays to determine the antimicrobial activity and selectivity of this compound. It also includes quantitative data from published studies to serve as a benchmark for experimental results.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in a subset of Gram-positive bacteria, including C. difficile.[1][2][3] This enzyme is absent in human cells and many other bacteria found in the gut microbiome, which accounts for this compound's narrow spectrum of activity and its potential to cause less disruption to the gut flora compared to broad-spectrum antibiotics.[5]

Caption: Mechanism of action of this compound in C. difficile.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against Clostridioides difficile and its cytotoxicity profile against mammalian cells.

Table 1: In Vitro Antimicrobial Activity of this compound against Clostridioides difficile

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| This compound | 2 - 4 | 4 - 8 | [6][7][8] |

| Vancomycin | 1 - 2 | 4 | [6][7] |

| Metronidazole | 0.5 | 4 | [7] |

| Fidaxomicin | 0.5 | 1 - 2 | [6][7] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µg/mL) | Observations | Reference(s) |

| Hamster Model | In vivo | Not applicable | Minimally absorbed and non-toxic in a hamster model of CDI. | [1] |

| Human | Clinical Trials | Not applicable | Well-tolerated in Phase 2 clinical trials with no serious adverse events reported.[3][9] | [3][9] |

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are based on established standards and published studies on this compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[10][11][12][13]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of C. difficile.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Brucella agar supplemented with hemin and vitamin K1

-

Anaerobic gas generating system

-

C. difficile isolates

-

Sterile saline or broth for inoculum preparation

-

McFarland turbidity standards

-

Sterile plates, tubes, and pipettes

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to a high concentration (e.g., 10 mg/mL).

-

Further dilute in sterile distilled water to achieve the desired starting concentration for serial dilutions.

-

-

Preparation of Agar Plates with this compound:

-

Prepare molten Brucella agar and cool to 50°C.

-

Prepare serial twofold dilutions of this compound in sterile water.

-

Add 2 mL of each antibiotic dilution to 18 mL of molten agar to achieve the final desired concentrations (e.g., 0.125 to 128 µg/mL).

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a drug-free control plate.

-

-

Inoculum Preparation:

-

Culture C. difficile isolates on Brucella agar in an anaerobic environment at 37°C for 24-48 hours.

-

Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

-

Inoculation:

-

Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.

-

-

Incubation:

-

Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Caption: Workflow for MIC determination of this compound.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Objective: To assess the rate at which this compound kills C. difficile.

Materials:

-

This compound

-

C. difficile isolates

-

Anaerobic broth medium (e.g., supplemented Brucella broth)

-

Sterile tubes and plates

-

Spectrophotometer

-

Anaerobic chamber

Procedure:

-

Inoculum Preparation:

-

Grow C. difficile to the logarithmic phase in anaerobic broth.

-

Dilute the culture to a starting concentration of approximately 5 x 105 CFU/mL.

-

-

Assay Setup:

-

Prepare tubes with anaerobic broth containing this compound at various concentrations (e.g., 1x, 4x, 8x, 16x MIC).[14]

-

Include a drug-free growth control.

-

-

Incubation and Sampling:

-

Inoculate the tubes with the prepared bacterial suspension.

-

Incubate under anaerobic conditions at 37°C.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.[14]

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto Brucella agar plates.

-

Incubate anaerobically at 37°C for 48 hours.

-

Count the number of colonies (CFU/mL) on each plate.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each this compound concentration and the control.

-

A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[14]

-

Caption: Workflow for the time-kill kinetic assay.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay is used to assess the potential toxicity of this compound to mammalian cells.

Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).

Materials:

-

Mammalian cell line (e.g., Caco-2, a human colon adenocarcinoma cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for the mammalian cell cytotoxicity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Innovative Approaches to Combat C. difficile: The Rise of this compound - Be part of the knowledge - ReachMD [reachmd.com]

- 3. 701. An Open-label Phase 2a Study of this compound, a Unique Gram-positive Selective Spectrum (GPSS) Antibiotic, for Patients with Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The microbiome-restorative potential of this compound for the treatment of Clostridioides difficile infection is predicted through variant PolC-type DNA polymerase III in Lachnospiraceae and Oscillospiraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro activity of the novel antibacterial agent this compound (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. Antibacterial activity of this compound against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Ibezapolstat in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Ibezapolstat in biological matrices, primarily plasma and feces. The protocols are intended to serve as a comprehensive guide for researchers engaged in preclinical and clinical development of this novel antibiotic.

Introduction

This compound is a first-in-class antibiotic that functions as a bacterial DNA polymerase IIIC inhibitor.[1][2][3] It exhibits a narrow spectrum of activity, specifically targeting Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[4] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document outlines detailed protocols for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Mechanism of Action

This compound selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in certain Gram-positive bacteria, including C. difficile.[4][5] This targeted mechanism spares many beneficial gut bacteria, potentially reducing the risk of recurrent infections.[4][5]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound observed in clinical studies. Bioanalysis of plasma and stool specimens for these studies was performed by Altasciences Inc.[5]

Table 1: this compound Concentration in Human Plasma

| Analyte | Matrix | Analytical Method | LLOQ (ng/mL) | ULOQ (ng/mL) | Observed Concentration Range (ng/mL) | Reference |

| This compound | Plasma | LC-MS/MS | 20.0 | 4000.0 | 233 - 578 | [5][6] |

Table 2: this compound Concentration in Human Feces

| Analyte | Matrix | Analytical Method | LLOQ (µg/g) | ULOQ (µg/g) | Observed Concentration Range (µg/g) | Reference |

| This compound | Feces | LC-MS/MS | 2.50 | 500.00 | 416 - >1000 | [5][6] |

Experimental Protocols

The following are detailed protocols for the quantification of this compound in plasma and fecal samples. These are representative methods based on standard bioanalytical practices and may require optimization and validation for specific laboratory conditions.

General Workflow

Caption: General workflow for this compound quantification.

Protocol 1: Quantification of this compound in Human Plasma

1. Materials and Reagents

-

This compound reference standard

-

Internal standard (IS), e.g., a stable isotope-labeled this compound

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

2. Sample Preparation: Protein Precipitation

References